(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Description

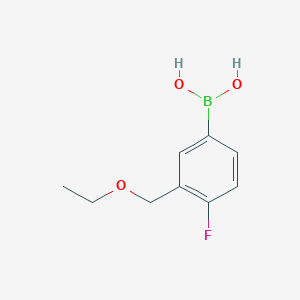

(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid is an aromatic boronic acid derivative characterized by a fluorophenyl backbone substituted with an ethoxymethyl (-CH₂OCH₂CH₃) group at the meta position (C3) and a fluorine atom at the para position (C4). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl systems. The ethoxymethyl group introduces moderate steric bulk and lipophilicity, while the fluorine atom enhances electronic effects, influencing both reactivity and binding interactions in biological or catalytic contexts .

Properties

IUPAC Name |

[3-(ethoxymethyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-14-6-7-5-8(10(12)13)3-4-9(7)11/h3-5,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFXXKJWAOJNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)COCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501227258 | |

| Record name | Boronic acid, B-[3-(ethoxymethyl)-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704066-77-2 | |

| Record name | Boronic acid, B-[3-(ethoxymethyl)-4-fluorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-(ethoxymethyl)-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(ethoxymethyl)-4-fluoroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is tailored to ensure high yield and purity of the final product.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The ethoxymethyl group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis

This compound is primarily utilized as a building block in the synthesis of complex organic molecules. It plays a crucial role in cross-coupling reactions , particularly the Suzuki-Miyaura coupling , which allows for the formation of carbon-carbon bonds. The presence of the fluorine atom enhances the reactivity and selectivity of these reactions, making it a valuable partner for various aryl or vinyl halides .

Fluorinated Organic Compounds

The incorporation of fluorine into organic molecules can significantly alter their chemical properties. This compound's ability to form stable complexes makes it a suitable candidate for synthesizing fluorinated organic compounds , which are important in pharmaceuticals and agrochemicals due to their enhanced biological activity and metabolic stability .

Biological Applications

Drug Discovery and Development

The boronic acid functional group allows (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid to form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors and sensors for biomolecules. Its potential as a scaffold for drug discovery is notable, as it can disrupt crucial protein-protein interactions (PPIs) involved in disease processes . Researchers are exploring its derivatives for potential anticancer and antiviral activities, leveraging its ability to interact with biological targets.

Bioorthogonal Chemistry

The biocompatibility of the ethoxymethyl group makes this compound an attractive candidate for bioorthogonal click chemistry . This technique allows for selective labeling of biomolecules within living systems without disrupting native biological processes, facilitating advanced studies in cellular biology and drug delivery systems .

Material Science

Advanced Materials Production

In industrial applications, this compound is used in producing advanced materials such as polymers and electronic components. Its unique reactivity enables modifications that enhance material properties, leading to improved performance in various applications . The strategic incorporation of this compound into materials can also improve their mechanical strength and thermal stability.

Table 1: Comparative Analysis of Boronic Acids

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Ethoxymethyl & fluorine substitution | Useful in Suzuki coupling reactions |

| 4-Fluorophenylboronic Acid | Similar fluorine substitution | Extensively used in organic synthesis |

| (3-Methoxyphenyl)boronic Acid | Methoxy group instead of ethoxymethyl | Exhibits different solubility and reactivity |

| 2-Fluorophenylboronic Acid | Fluorine at ortho position | Different steric hindrance affecting reactivity |

This table illustrates how variations in substituents influence the chemical behavior and potential applications of boronic acids.

Case Study: Anticancer Activity

Recent studies have focused on the use of this compound derivatives as potential anticancer agents targeting specific kinases involved in tumor growth. The ability of this compound to inhibit enzyme activity through reversible binding mechanisms has shown promise in preclinical models, warranting further investigation into its therapeutic efficacy .

Mechanism of Action

The primary mechanism of action for (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination to form the biaryl product. The boronic acid group acts as a nucleophile, facilitating the formation of the carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid with structurally related boronic acids:

Reactivity in Cross-Coupling Reactions

- Steric Effects : The ethoxymethyl group in the target compound provides intermediate steric hindrance compared to adamantyl (bulkier) or methoxy (smaller) substituents. This balance allows moderate coupling efficiency in Suzuki reactions .

- Electronic Effects: The electron-withdrawing fluorine atom at C4 enhances the electrophilicity of the boronic acid, facilitating transmetallation in cross-couplings. Methoxy or ethoxy groups at C3 act as electron donors, slightly reducing reactivity .

Physicochemical Properties

- Solubility : The ethoxymethyl group improves solubility in organic solvents compared to hydroxyl or adamantyl derivatives, making it suitable for heterogeneous reaction conditions .

- Stability : Fluorine substitution at C4 increases metabolic stability in drug candidates, as seen in pyrazole and triazole derivatives () .

Key Research Findings

Synthetic Utility : The target compound’s moderate steric profile enables efficient cross-coupling in diverse drug discovery programs (e.g., synthesis of kinase inhibitors in ) .

Biological Relevance : Fluorophenyl boronic acids are recurrent motifs in protease and kinase inhibitors, with the fluorine atom critical for target engagement () .

Comparative Limitations : While less bulky than adamantyl derivatives, the ethoxymethyl group may still reduce coupling yields compared to simpler methoxy or hydroxyl analogs () .

Biological Activity

(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols and other nucleophiles, making them useful in a variety of biochemical applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H12BFO3

- Molecular Weight : 201.01 g/mol

- Functional Groups : The compound features a boronic acid group, which is pivotal for its biological interactions, and an ethoxymethyl group that may enhance its solubility and stability.

The mechanism of action of this compound primarily involves its interaction with biological receptors and enzymes. The boronic acid moiety can form reversible covalent bonds with diols, which is crucial for its recognition by various biological molecules. This interaction can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects in various diseases.

Anticancer Properties

Research indicates that boronic acids can inhibit specific cancer-related pathways. For instance, studies have shown that certain boronic acid derivatives can act as inhibitors of kinases involved in cancer progression:

- c-MET Inhibition : this compound has been investigated for its ability to inhibit c-MET kinase, a target in cancer therapy. Inhibition of this pathway can lead to reduced tumor growth and metastasis .

Enzyme Interactions

Boronic acids are known for their ability to interact with enzymes:

- Proteasome Inhibition : Some studies suggest that this compound may inhibit the proteasome, leading to increased apoptosis in cancer cells . This mechanism is particularly relevant in cancers where proteasomal degradation pathways are dysregulated.

Case Studies and Experimental Data

- In Vitro Studies : Experimental data indicate that this compound exhibits significant inhibitory activity against various cancer cell lines. For example, it demonstrated an IC50 value in the low micromolar range against A549 lung cancer cells, suggesting potent anticancer activity.

- Binding Affinity Studies : Binding affinity studies have shown that this compound interacts strongly with key proteins involved in tumorigenesis. For instance, it was found to have a binding constant comparable to established inhibitors in the same class .

Comparative Analysis

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 2.5 | c-MET |

| Crizotinib | 1.0 | c-MET |

| Savolitinib | 0.5 | c-MET |

This table illustrates the comparative potency of this compound against established c-MET inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.